3-Chloro-2,6-dibromo-4-methylaniline

説明

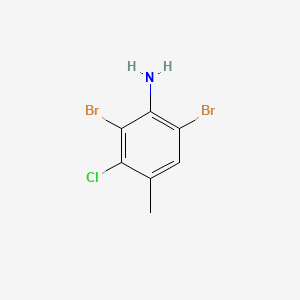

3-Chloro-2,6-dibromo-4-methylaniline is an organic compound with the molecular formula C7H6Br2ClN and a molecular weight of 299.39 g/mol It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, bromine, and methyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-dibromo-4-methylaniline typically involves multiple steps:

Nitration: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Bromination: Bromine is introduced at the 2 and 6 positions of the benzene ring.

Chlorination: Finally, chlorine is introduced at the 3 position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of specific catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

3-Chloro-2,6-dibromo-4-methylaniline can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of halogen atoms.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.

Common Reagents and Conditions

Bromination: Bromine in the presence of a catalyst.

Chlorination: Chlorine gas or other chlorinating agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Major Products Formed

Substitution Products: Various substituted anilines depending on the reagents used.

Coupling Products: Complex organic molecules formed through carbon-carbon bond formation.

科学的研究の応用

Organic Synthesis

3-Chloro-2,6-dibromo-4-methylaniline serves as an important intermediate in the synthesis of complex organic molecules. Its halogenated structure allows it to participate in various reactions:

- Electrophilic Aromatic Substitution : The presence of chlorine and bromine makes the compound reactive towards electrophiles, facilitating the introduction of other functional groups.

- Coupling Reactions : It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, making it valuable in synthesizing more complex structures .

Pharmaceutical Applications

This compound is utilized in medicinal chemistry for developing pharmaceutical agents. Its derivatives have been studied for their potential as:

- Tyrosine Kinase Inhibitors : Compounds derived from this compound have shown promise in inhibiting tyrosine kinases associated with various cancers .

- Antimicrobial Agents : The compound's derivatives are explored for their bacteriostatic properties, contributing to the development of new antibiotics .

Agrochemical Production

In agrochemicals, this compound acts as an intermediate for synthesizing herbicides and pesticides. Its ability to introduce halogen atoms into organic molecules enhances the biological activity of agrochemical products .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated that derivatives of this compound could be synthesized through coupling reactions with various boronic acids. These derivatives exhibited significant antimicrobial activity against several pathogens, highlighting the compound's potential in drug development .

Case Study 2: Environmental Applications

Research has shown that this compound can be used as a coupling reagent in spectrophotometric determination of carbaryl in environmental samples. This application underscores its relevance in analytical chemistry for detecting pesticide residues .

作用機序

The mechanism of action of 3-Chloro-2,6-dibromo-4-methylaniline involves its interaction with various molecular targets. The presence of halogen atoms makes it a good candidate for electrophilic aromatic substitution reactions. It can also participate in coupling reactions, forming new carbon-carbon bonds through palladium-catalyzed processes .

類似化合物との比較

Similar Compounds

2,6-Dibromo-4-methylaniline: Similar structure but lacks the chlorine atom.

4-Bromo-3-chloro-2-methylaniline: Similar structure but with different halogen substitution patterns.

Uniqueness

3-Chloro-2,6-dibromo-4-methylaniline is unique due to the specific arrangement of chlorine and bromine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry.

生物活性

3-Chloro-2,6-dibromo-4-methylaniline (C7H6Br2ClN) is an organic compound notable for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in pharmacology, supported by relevant studies and data.

Chemical Structure and Properties

This compound features:

- Molecular Formula : C7H6Br2ClN

- Molecular Weight : 299.39 g/mol

- Substituents : Two bromine atoms at positions 2 and 6, a chlorine atom at position 3, and a methyl group at position 4.

This unique structure contributes to its reactivity and functionality in various chemical applications, particularly in biological studies.

The biological activity of this compound can be attributed to its interactions with several biological targets:

- Enzyme Inhibition : The compound has been shown to modulate enzyme activities, particularly those involved in cell cycle regulation. It may inhibit cyclin-dependent kinases (CDKs), thereby affecting cell division and apoptosis in cancer cells.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, suggesting that this compound may also possess the ability to scavenge free radicals and protect cellular components from oxidative damage.

- Antimicrobial Activity : Preliminary studies indicate that this compound could exhibit antibacterial properties against various gram-positive and gram-negative bacteria. Its halogenated structure allows for specific interactions that may enhance its efficacy against microbial strains .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Recent research has focused on the biological implications of halogenated anilines, including this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug-resistant bacterial strains. The results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to clinically used antibiotics .

- Cytotoxicity Assessment : The cytotoxic effects on primary mammalian cell lines were assessed, revealing that while the compound exhibits antimicrobial properties, it maintains low toxicity levels in non-target cells, making it a candidate for further pharmacological exploration .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the halogen positions significantly impact the biological activity of similar compounds. This suggests that fine-tuning the substituents on the aniline ring could optimize therapeutic effects while minimizing side effects .

特性

IUPAC Name |

2,6-dibromo-3-chloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2ClN/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSGYHXODZBFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233463 | |

| Record name | 3-Chloro-2,6-dibromo-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84483-22-7 | |

| Record name | 3-Chloro-2,6-dibromo-4-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084483227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2,6-dibromo-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。